GSK329

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

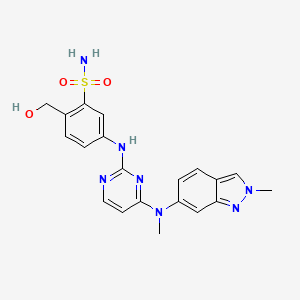

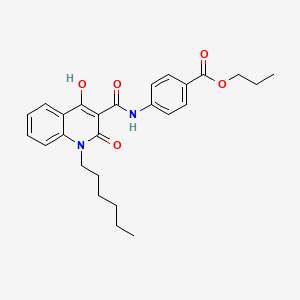

GSK329 is a potent and selective diarylurea inhibitor of the cardiac-specific kinase TNNI3K . It exhibits positive cardioprotective outcomes in the model of ischemia/reperfusion cardiac injury . It’s derived from the scaffold of the multi-kinase inhibitor sorafenib .

Molecular Structure Analysis

The molecular weight of GSK329 is 472.25 and its formula is C19H14Cl2F3N5O2 . The IUPAC name is 1-[3,5-dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea .Physical And Chemical Properties Analysis

GSK329 is a solid substance with a molecular weight of 472.3 and a molecular formula of C19H14Cl2F3N5O2 . It’s sparingly soluble in DMSO and slightly soluble in ethanol .Applications De Recherche Scientifique

Gene Set Enrichment Analysis (GSEA) : This method, as described by Subramanian et al. (2005), is used for interpreting genome-wide expression profiles. GSEA focuses on gene sets sharing common biological functions or regulations, which can be crucial in understanding the implications of compounds like GSK329 in gene expression and cancer research (Subramanian et al., 2005).

Graph Signal Processing (GSP) : Ortega et al. (2017) discuss GSP, a tool for processing data defined on irregular graph domains. This is relevant in analyzing biological data and might be applied in understanding the complex biological interactions of compounds like GSK329 (Ortega et al., 2017).

Genome Sequence Archive (GSA) : Chen et al. (2021) describe the GSA, a data repository for archiving raw sequence data. This resource is essential for managing huge sequence data, which could include information on compounds like GSK329 (Chen et al., 2021).

Gene Therapy for ADA-SCID : Aiuti et al. (2017) discuss the first marketing approval of an ex vivo gene therapy in Europe by GlaxoSmithKline (GSK). This is indicative of GSK's involvement in advanced therapy medicinal products, which might include research on compounds like GSK329 (Aiuti et al., 2017).

Glycogen Synthase Kinase-3 (GSK-3) : Woodgett (1990) discusses GSK-3, a protein-serine kinase involved in various regulatory proteins' control. Understanding GSK-3 is crucial for comprehending the broader family of GSK enzymes, which may include GSK329 (Woodgett, 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

1268490-12-5 |

|---|---|

Nom du produit |

GSK329 |

Formule moléculaire |

C19H14Cl2F3N5O2 |

Poids moléculaire |

472.24 |

Nom IUPAC |

N-[3,5-Dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-N-[3-(trifluoromethyl)phenyl]-urea |

InChI |

InChI=1S/C19H14Cl2F3N5O2/c1-26-15-8-16(28-9-27-15)31-17-13(20)6-12(7-14(17)21)29(18(25)30)11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H2,25,30)(H,26,27,28) |

Clé InChI |

XGLACLHGLLARQG-UHFFFAOYSA-N |

SMILES |

O=C(N)N(C1=CC(Cl)=C(OC2=NC=NC(NC)=C2)C(Cl)=C1)C3=CC=CC(C(F)(F)F)=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GSK329; GSK-329; GSK 329; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)

![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)

![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)

![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)